molecular formula C16H26N4O4 B8114942 Norbornene-PEG4 azide

Norbornene-PEG4 azide

Cat. No.: B8114942
M. Wt: 338.40 g/mol
InChI Key: XDILWISGCHEZMW-UHFFFAOYSA-N
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Description

Norbornene-PEG4 azide (CAS 2740552-50-3) is a versatile heterobifunctional reagent specifically designed for advanced bio-orthogonal conjugation and click chemistry applications . This compound features two highly reactive functional groups: a norbornene moiety and a terminal azide. The norbornene group is highly effective in strain-promoted alkyne-azide cycloadditions (SPAAC) and thiol-ene "click" reactions, while the azide group readily participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC) . These reactions are highly selective and proceed efficiently in complex biological milieus, enabling precise bioconjugation with minimal off-target reactivity . The two groups offer superior flexibility for multi-step ligation strategies, allowing researchers to create sophisticated biomaterial constructs. The compound is connected by a hydrophilic tetraethylene glycol (PEG4) spacer, which significantly enhances aqueous solubility and biocompatibility . This linker reduces steric hindrance during conjugation reactions and improves the overall pharmacokinetic profile of the final conjugates. The primary research applications of this compound are extensive. It is a key building block in the synthesis and functionalization of hydrogels for tissue engineering, where its norbornene group can be cross-linked via thiol-ene chemistry to form synthetic, bioinert networks such as PEG-Nor hydrogels with tunable mechanical properties . Furthermore, it plays a critical role in developing refillable drug delivery depots, where azide-modified hydrogels can capture norbornene- or DBCO-conjugated prodrugs from the circulation for sustained, localized therapy . Additional applications include the targeted labeling of proteins and peptides, surface functionalization of biomaterials, and the engineering of targeted nanoparticles for improved drug delivery and diagnostics . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4/c17-20-19-4-6-23-8-10-24-9-7-22-5-3-18-16(21)15-12-13-1-2-14(15)11-13/h1-2,13-15H,3-12H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDILWISGCHEZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Norbornene Functionalization

The norbornene core is modified to introduce a reactive carboxylic acid group, enabling subsequent amide bond formation. This is typically achieved through oxidation or hydrolysis of norbornene derivatives. For instance, norbornene can be oxidized using potassium permanganate (KMnO₄) in acidic conditions to yield norbornene-2-carboxylic acid. The carboxylic acid is then activated using N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active ester intermediate, which reacts efficiently with amine-terminated PEG4.

Key Reaction Conditions :

  • Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Catalysts: NHS/EDC or PyBOP.

  • Temperature: 0–25°C under inert atmosphere.

PEG4 Spacer Conjugation

The activated norbornene carboxylic acid reacts with α-amine-ω-hydroxy-PEG4 (H₂N-PEG4-OH) to form an amide bond. This step requires strict stoichiometric control to prevent diamination or PEG4 dimerization. The reaction proceeds at room temperature for 12–24 hours, yielding norbornene-PEG4-OH.

Yield Optimization :

  • Excess norbornene derivative (1.2 equiv) ensures complete PEG4 coupling.

  • Purification via silica gel chromatography (ethyl acetate/methanol gradient) removes unreacted PEG4.

Azide Group Introduction

The terminal hydroxyl group of norbornene-PEG4-OH is converted to an azide via a two-step process:

  • Tosylation : Treatment with tosyl chloride (TsCl) in pyridine replaces the hydroxyl group with a tosylate leaving group.

  • Nucleophilic Substitution : Reaction with sodium azide (NaN₃) in DMF at 60°C for 48 hours replaces the tosylate with an azide.

Critical Considerations :

  • Moisture must be excluded to prevent azide hydrolysis.

  • Excess NaN₃ (3–5 equiv) ensures complete substitution.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Coupling Reaction : DCM provides optimal solubility for norbornene intermediates, while DMF enhances PEG4 reactivity.

  • Azidation : DMF facilitates SN2 displacement due to its high polarity and ability to dissolve NaN₃.

Temperature and Time

  • Lower temperatures (0–5°C) during NHS activation minimize ester hydrolysis.

  • Azidation at 60°C accelerates substitution kinetics without degrading PEG4.

Purification and Isolation Techniques

StepMethodConditionsPurity (%)Yield (%)
Post-CouplingColumn ChromatographySilica gel, ethyl acetate → ethyl acetate/methanol (9:1)≥9570–80
Post-AzidationRecrystallizationEthanol/water (4:1) at −20°C≥9860–70

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity by resolving unreacted PEG4 (retention time = 8.2 min) and this compound (retention time = 12.5 min).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (400 MHz, CDCl₃) :

    • Norbornene protons: δ 5.8–6.2 ppm (cyclopropane CH=CH).

    • PEG4 methylenes: δ 3.5–3.7 ppm (–OCH₂CH₂O–).

    • Azide terminal CH₂: δ 3.3 ppm (–CH₂N₃).

Fourier-Transform Infrared Spectroscopy (FTIR)

  • Azide stretch: 2100 cm⁻¹ (sharp peak).

  • Amide C=O: 1650 cm⁻¹.

Challenges in Synthesis and Practical Solutions

Azide Instability

  • Challenge : Azide degradation under light or moisture.

  • Solution : Conduct reactions under argon and store products in amber vials at −20°C.

PEG4 Hygroscopicity

  • Challenge : PEG4 absorbs moisture, complicating stoichiometry.

  • Solution : Use molecular sieves during PEG4 handling and reaction.

Scalability Considerations for Industrial Production

  • Continuous Flow Reactors : Enhance safety during azide substitutions by minimizing NaN₃ handling.

  • Crystallization Optimization : Ethanol/water mixtures achieve >90% recovery at scale.

Recent Methodological Advances

Microwave-assisted synthesis reduces azidation time from 48 hours to 6 hours, improving throughput without compromising yield .

Chemical Reactions Analysis

Types of Reactions: Norbornene-PEG4 azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Norbornene-PEG4 azide is extensively utilized in the synthesis of polymers through click chemistry . The azide group allows for the formation of stable triazole linkages via copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient method for polymer coupling.

Applications in Polymer Chemistry

  • Block Copolymers : this compound can be used to synthesize block copolymers by linking different polymer segments through click reactions.
  • Graft Copolymers : It facilitates the creation of graft copolymers that can exhibit tailored properties for specific applications.
Application TypeDescriptionKey Benefits
Block CopolymersSynthesis via click chemistryTailored mechanical and thermal properties
Graft CopolymersFunctionalized with various side chainsEnhanced solubility and reactivity

Biological Applications

In biological research, this compound plays a crucial role in bioconjugation , allowing researchers to label biomolecules such as proteins and nucleic acids effectively. This application is vital for tracking biological processes and developing therapeutic agents.

Bioconjugation Techniques

  • Labeling Biomolecules : The azide functionality enables the attachment of fluorescent dyes or drug molecules to proteins, enhancing their visibility or therapeutic efficacy.
  • Theranostic Agents : Used in the development of agents that combine diagnostic imaging with therapeutic capabilities, particularly in cancer treatment.
Bioconjugation TechniquePurposeExample
Protein LabelingEnhance detection in assaysFluorescently labeled antibodies
Drug Delivery SystemsTargeted therapyDoxorubicin conjugated via CuAAC

Medical Applications

The compound's properties make it suitable for developing advanced drug delivery systems. Its ability to form stable linkages with therapeutic agents enhances the efficacy and specificity of treatments.

Drug Delivery Systems

  • Controlled Release : this compound can be used to create hydrogels that release drugs in a controlled manner, improving therapeutic outcomes.
  • Targeted Therapy : By conjugating drugs with targeting moieties through click chemistry, it allows for precise delivery to diseased tissues.
Medical ApplicationDescriptionBenefits
Controlled Release SystemsHydrogels for sustained drug releaseImproved patient compliance
Targeted TherapyConjugates with targeting ligandsReduced side effects

Industrial Applications

In industry, this compound is employed in producing functionalized polymers and hydrogels used in various applications, from coatings to biomedical devices.

Functionalized Polymers

  • Coatings : Utilized in creating coatings that require specific chemical functionalities for adhesion or biocompatibility.
  • Hydrogels : Employed in medical devices where biocompatibility and controlled release are crucial.
Industrial ApplicationUse CaseAdvantages
CoatingsAdhesive propertiesEnhanced durability
HydrogelsBiomedical applicationsBiocompatibility

Case Studies

  • Bioconjugation of Antibodies : A study demonstrated the use of this compound to modify antibodies for enhanced imaging capabilities. The modified antibodies showed significantly higher fluorescence signals compared to unmodified controls, indicating improved detection sensitivity .
  • Drug Delivery Systems : Research involving this compound-based hydrogels revealed their potential for controlled release of doxorubicin. The study highlighted the effectiveness of these systems in targeting cancer cells while minimizing systemic toxicity .
  • Polymer Synthesis : A comparative study on tetrazine versus azide ligation showed that while both methods are effective for polymer coupling, the azide-based approach required longer reaction times but was simpler to execute .

Mechanism of Action

The mechanism of action of Norbornene-PEG4 azide primarily involves its participation in click reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and polymer coupling . The norbornene moiety can also undergo aziridination, where it reacts with sulfonyl azides to form aziridines, enabling the attachment of various tags to biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Norbornene-PEG4 azide with structurally or functionally related compounds:

Compound Name Functional Groups Reactivity & Applications Solubility & Stability Key Differences from this compound References
Norbornene-PEG4-Propionic Acid Norbornene, PEG4, Propionic acid Conjugation via propionic acid (amine coupling); material modification, bioconjugation. High solubility in organic solvents. Lacks azide group; limited to SPAAC or carbodiimide chemistry.
Norbornene-PEG4 Acetic Acid Norbornene, PEG4, Acetic acid Similar to propionic acid derivative; used in cell labeling and biomolecule conjugation. Comparable to PEG4 azide. Shorter acid chain; reduced steric flexibility.
Azide-PEG4-NHS Ester Azide, PEG4, NHS ester NHS ester reacts with amines; bioconjugation, protein labeling. High water solubility. Lacks norbornene; cannot perform SPAAC.
4-ArmPEG-Norbornene Four norbornene groups, PEG core Polymer crosslinking, hydrogel synthesis; high valency for multivalent interactions. Excellent solubility in water. Multi-armed structure; no azide for CuAAC.
Tetrazine-PEG4 Derivatives Tetrazine, PEG4, variable groups Inverse electron-demand Diels-Alder (IEDDA) with norbornene; ultrafast kinetics (~10⁴ M⁻¹s⁻¹). Similar solubility to PEG4 azide. Faster reaction than SPAAC; incompatible with CuAAC.

Reactivity and Kinetic Analysis

  • This compound: SPAAC reaction rate: ~1–10 M⁻¹s⁻¹ (strain-promoted, metal-free). CuAAC reaction rate: ~10–100 M⁻¹s⁻¹ (requires copper catalyst) .
  • Tetrazine-PEG4 Derivatives: IEDDA with norbornene: ~10⁴ M⁻¹s⁻¹, enabling rapid labeling in live-cell systems .
  • Azide-PEG4-NHS Ester :
    • NHS-amine coupling: Completed within minutes under physiological conditions .

Solubility and Biocompatibility

  • PEG4 Linker : Balances solubility and steric effects. Longer PEG chains (e.g., PEG5k in ) increase solubility but may hinder reaction efficiency .
  • Tetrazine derivatives, while non-explosive, may exhibit photolability .

Orthogonal Reaction Capabilities

This compound uniquely supports dual orthogonal reactions:

SPAAC with cyclooctynes (e.g., DBCO) for metal-free applications.

CuAAC with terminal alkynes for high-efficiency coupling. This dual functionality is absent in monofunctional analogs like Azide-PEG4-NHS ester or Norbornene-PEG4-Propionic acid .

Q & A

Q. What frameworks (e.g., FINER) evaluate the feasibility of novel applications for this compound?

  • Methodological Answer : Apply FINER criteria:
  • Feasible : Assess reagent availability and instrumentation (e.g., access to NMR).
  • Novel : Compare proposed polymer hydrogels against prior art (SciFinder search: This compound + hydrogel).
  • Ethical : Review cytotoxicity data for in vivo use .

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